![molecular formula C21H21NO4S B2370670 (Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951977-00-7](/img/structure/B2370670.png)
(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
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Scientific Research Applications
Electrophile and Nucleophile Synthesis
(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been involved in synthesis processes as both an electrophile and a nucleophile. For example, it was used in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which served as probes for Drosophila nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Optical and Electronic Properties
The compound is also important in the study of optical and electronic properties. A related research synthesized derivatives with terminal ethynyl- and butadiynyl- substituents, exploring their redox, structural, and optoelectronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).
Stereochemical Studies
Stereochemical studies are another research application. The configuration and conformation of similar compounds have been determined using NMR spectroscopy, providing insights into the stereochemistry of saturated heterocycles (Sohár, Gera, & Bernáth, 1980).
Synthesis of Benzofuran-3(2H)-one Derivatives
The compound has been used in the synthesis of benzofuran-3(2H)-one derivatives. For instance, a new synthesis method was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).
Enzyme Inhibition and PET Probe Synthesis
This compound is significant in the field of enzyme inhibition and the synthesis of PET probes. An example is its use in the synthesis of a benzofuran-3(2H)-one derivative as a potent inhibitor of the enzyme PIM1, which also served as a potential PET probe for imaging of the enzyme (Gao, Wang, Miller, & Zheng, 2013).
Catalytic Applications
Furthermore, the compound has applications in catalysis. For example, a study utilized metalloporphyrin struts in a metal-organic framework (MOF) to catalyze acyl-transfer reactions, demonstrating the role of such compounds in enhancing catalytic efficiency (Shultz, Farha, Hupp, & Nguyen, 2009).
properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-13-6-8-27-19(13)9-18-20(23)15-4-5-17-16(21(15)26-18)11-22(12-25-17)10-14-3-2-7-24-14/h4-6,8-9,14H,2-3,7,10-12H2,1H3/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDYVVDLNOEBNY-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one |
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